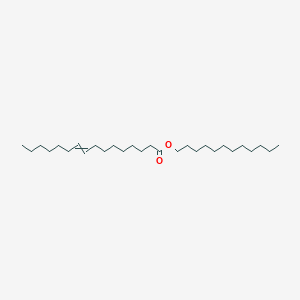
Hexadéc-9-énoate de dodécyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl Hexadec-9-enoate is a chemical compound with the molecular formula C28H54O2 and a molecular weight of 422.7 g/mol. It is an ester formed from dodecyl alcohol and hexadec-9-enoic acid. This compound is known for its applications in various fields, including materials science and pharmaceuticals.
Applications De Recherche Scientifique
Dodecyl Hexadec-9-enoate finds applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodecyl Hexadec-9-enoate can be synthesized through the esterification reaction between dodecyl alcohol and hexadec-9-enoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of Dodecyl Hexadec-9-enoate may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Types of Reactions:
Oxidation: Dodecyl Hexadec-9-enoate can undergo oxidation reactions, particularly at the double bond in the hexadec-9-enoate moiety.
Reduction: The compound can be reduced to form saturated esters.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products:
Oxidation: Products may include epoxides or diols.
Reduction: The major product is the corresponding saturated ester.
Substitution: Products depend on the nucleophile used; for example, hydrolysis with water yields the corresponding alcohol and carboxylic acid.
Mécanisme D'action
The mechanism of action of Dodecyl Hexadec-9-enoate involves its interaction with biological membranes and proteins. The ester functional group can undergo hydrolysis, releasing dodecyl alcohol and hexadec-9-enoic acid, which can then interact with cellular components. The compound may also modulate membrane fluidity and permeability, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl Hexadec-9-enoate: Similar in structure but with an ethyl group instead of a dodecyl group.
Methyl Hexadec-9-enoate: Contains a methyl group instead of a dodecyl group.
Hexadec-9-enoic Acid: The parent acid of the ester.
Uniqueness: Dodecyl Hexadec-9-enoate is unique due to its long dodecyl chain, which imparts distinct physicochemical properties such as higher hydrophobicity and lower solubility in water compared to its shorter-chain analogs. These properties make it particularly useful in applications requiring amphiphilic compounds with specific hydrophobic characteristics.
Propriétés
Numéro CAS |
108321-49-9 |
|---|---|
Formule moléculaire |
C28H54O2 |
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
dodecyl (E)-hexadec-9-enoate |
InChI |
InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3/b15-13+ |
Clé InChI |
CDXFYPWJGOODOG-FYWRMAATSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |
SMILES isomérique |
CCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCC |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


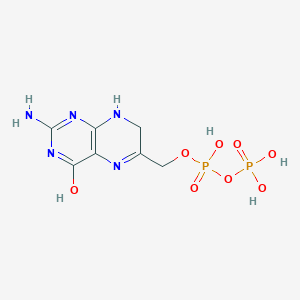
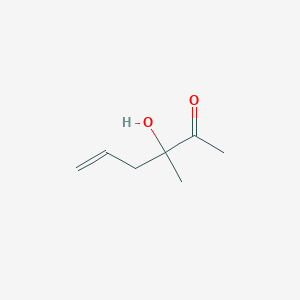

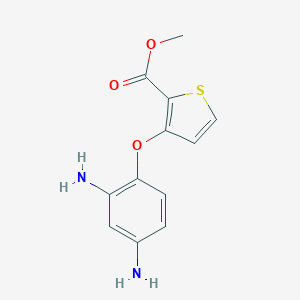

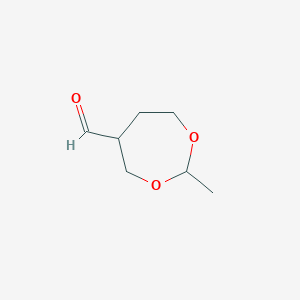






![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)

